2,3-Dihydroxy-2-methylpropanoic acid
Overview
Description
2,3-Dihydroxy-2-methylpropanoic acid, also known as α,β-dihydroxyisobutyric acid, is a dihydroxy monocarboxylic acid. It is a structural derivative of propionic acid and is characterized by the presence of two hydroxyl groups and a carboxyl group attached to a central carbon atom. This compound is known for its role as a Bronsted acid, capable of donating a proton to an acceptor .
Mechanism of Action
Mode of Action
It is known to be a reactive carbonyl compound . Reactive carbonyl compounds can interact with proteins, nucleic acids, and lipids, leading to various biochemical changes. They can also form adducts with DNA, potentially leading to mutations .
Biochemical Pathways
It is known to be a product of the oxidation of p-hydroxybenzoic acid (PHBA), which is an oxygenated carboxylic acid
Result of Action
As a reactive carbonyl compound, it may induce oxidative stress and cause cellular damage . More research is needed to fully understand its effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dihydroxy-2-methylpropanoic acid . For instance, it can react with ozone and water vapor in the atmosphere to form other products such as malic acid . This reaction also produces particles that are composed mainly of carbon dioxide, sulfur dioxide, and nitric oxide .
Biochemical Analysis
Biochemical Properties
It is known to react rapidly with ozone and water vapor to form other products such as malic acid (MAA) . This reaction also produces particles that are composed mainly of carbon dioxide, sulfur dioxide, and nitric oxide .
Molecular Mechanism
It is known to exert its effects at the molecular level through its reactions with other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxy-2-methylpropanoic acid can be synthesized through various chemical reactions. One common method involves the oxidation of p-hydroxybenzoic acid, which is an oxygenated carboxylic acid. This reaction typically involves the use of hydroxyl radicals in the atmosphere .
Industrial Production Methods: In industrial settings, the compound can be produced through the reaction of α-pinene with hydroxyl radicals. This process results in the formation of this compound as a reactive carbonyl compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles.
Major Products:
Oxidation: Malic acid is a major product formed from the oxidation of this compound.
Reduction: Reduction typically yields alcohol derivatives.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Propionic Acid: A structural parent of 2,3-dihydroxy-2-methylpropanoic acid, lacking the hydroxyl groups.
Malic Acid: Formed as a product of the oxidation of this compound, containing additional hydroxyl groups.
Lactic Acid: Another hydroxy acid with a similar structure but differing in the position of the hydroxyl groups.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its role as a Bronsted acid make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,3-dihydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGADNPLBVRLJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865002 | |
Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | A,b-Dihydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21620-60-0 | |
Record name | 2-Methylglyceric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21620-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,3-dihydroxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021620600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A,b-Dihydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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